Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-
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Overview
Description
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound with a unique structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- typically involves multiple steps. One common method includes the reaction of 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl chloride with N-(2-ethyl-6-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)
- Propanoic acid,2-[(5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Uniqueness
Compared to similar compounds, Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- exhibits unique properties due to the presence of the 2-ethyl-6-methylphenyl group
Biological Activity
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- is C21H25N3OS2, with a molecular weight of approximately 399.57 g/mol. Its structure features a thieno[2,3-D]pyrimidine core that is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H25N3OS2 |
Molecular Weight | 399.57 g/mol |
CAS Number | 606113-51-3 |
Antimicrobial Properties
Research indicates that compounds with similar thienopyrimidine structures often exhibit antimicrobial properties. Acetamide derivatives have been evaluated for their efficacy against various bacterial strains. For instance, studies have shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Anticancer Activity
The anticancer potential of Acetamide has been explored through various in vitro studies. For example, compounds structurally related to Acetamide have demonstrated significant cytotoxic effects on cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism typically involves the modulation of specific enzymes or receptors that are crucial for cancer cell proliferation .
The biological activity of Acetamide is largely attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes involved in metabolic pathways or interfere with receptor-ligand interactions, leading to altered cellular responses. Molecular docking studies have provided insights into these interactions, suggesting that the compound binds effectively to target sites associated with disease pathways .
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Acetamide derivatives against various pathogens. The results indicated that modifications in the thieno[2,3-D]pyrimidine core significantly influenced antibacterial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Anticancer Effects
In another study focused on anticancer properties, Acetamide was tested against several cancer cell lines. The findings revealed that it induced apoptosis in A431 cells through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Table 2: Comparison of Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- | Thienopyrimidine | Antimicrobial, Anticancer |
Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]- | Thienopyrimidine | Moderate Antimicrobial |
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)- | Thienopyrimidine | Anticancer |
Acetamide's unique combination of functional groups enhances its biological properties compared to similar compounds. This structural diversity allows for tailored interactions with biological targets.
Properties
Molecular Formula |
C21H25N3OS2 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3OS2/c1-6-15-10-8-9-12(3)19(15)24-17(25)11-26-20-18-16(7-2)13(4)27-21(18)23-14(5)22-20/h8-10H,6-7,11H2,1-5H3,(H,24,25) |
InChI Key |
YUGOWAXQBDGZNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC(=NC3=C2C(=C(S3)C)CC)C)C |
Origin of Product |
United States |
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